molecular formula C9H8BrClO2 B1434680 Methyl 4-bromo-3-chloro-5-methylbenzoate CAS No. 1427440-34-3

Methyl 4-bromo-3-chloro-5-methylbenzoate

Cat. No.: B1434680
CAS No.: 1427440-34-3
M. Wt: 263.51 g/mol
InChI Key: ZFSKUMOQQAAPJO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-chloro-5-methylbenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (position 4), chlorine (position 3), and a methyl group (position 5). This compound is of interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electron-deficient aromatic ring, which facilitates cross-coupling reactions. Its molecular formula is C${10}$H${9}$BrClO$_{2}$, with a molecular weight of 276.54 g/mol (inferred from analogs in ).

Properties

IUPAC Name

methyl 4-bromo-3-chloro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)4-7(11)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSKUMOQQAAPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 4-bromo-3-chloro-5-methylbenzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound can be used as a chemical probe to study biological systems and pathways. Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 4-bromo-3-chloro-5-methylbenzoate exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Analogs

Key structural analogs include:

Compound Name CAS No. Molecular Formula Substituent Positions Similarity Score Key Differences vs. Target Compound
Methyl 3-Bromo-5-chloro-4-methylbenzoate 203573-07-3 C${10}$H${9}$BrClO$_{2}$ Br (3), Cl (5), CH$_3$ (4) 0.89 Halogen positions swapped; altered steric effects
Methyl 2-bromo-4-chlorobenzoate 57381-62-1 C$8$H$6$BrClO$_2$ Br (2), Cl (4) 0.88 Lacks methyl group; reduced steric hindrance
Methyl 3-bromo-4-chloro-5-fluorobenzoate 1160574-62-8 C$8$H$5$BrClFO$_2$ Br (3), Cl (4), F (5) N/A Fluorine (electron-withdrawing) replaces methyl (electron-donating)
Methyl 4-(benzyloxy)-5-bromo-2-methoxybenzoate N/A C${16}$H${15}$BrO$_4$ Br (5), benzyloxy (4), methoxy (2) N/A Bulky benzyloxy/methoxy groups; higher MW

Key Observations :

  • Positional Isomerism : Swapping bromine and chlorine positions (e.g., Methyl 3-Bromo-5-chloro-4-methylbenzoate) alters electronic and steric profiles, impacting reactivity in cross-coupling reactions .
  • Substituent Effects : The methyl group in the target compound enhances stability compared to fluorine () but reduces electrophilicity. Bulky groups like benzyloxy () increase molecular weight and may hinder reaction kinetics.

Physical and Chemical Properties

  • Molecular Weight: The target compound (MW ~276.54) is heavier than non-methylated analogs (e.g., Methyl 2-bromo-4-chlorobenzoate, MW 249.49) due to the additional methyl group .
  • Boiling/Melting Points: Halogens (Br, Cl) increase melting points compared to non-halogenated esters. Fluorinated analogs () may exhibit lower lipophilicity due to fluorine’s electronegativity.
  • Solubility : Methyl esters generally have moderate solubility in organic solvents. Bulky substituents (e.g., benzyloxy in ) reduce aqueous solubility.

Biological Activity

Methyl 4-bromo-3-chloro-5-methylbenzoate is an aromatic ester that has garnered attention for its potential biological activities. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which can influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrClO2C_{10}H_{8}BrClO_2 with a molecular weight of approximately 273.53 g/mol. Its structure features a benzoate group, where the methyl, bromine, and chlorine atoms are positioned at specific locations on the benzene ring, contributing to its unique chemical properties.

Property Details
Molecular FormulaC10H8BrClO2
Molecular Weight273.53 g/mol
Functional GroupsEster, halogenated
Synthesis MethodBromination, chlorination, esterification

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of halogen atoms can enhance lipophilicity and influence the compound's binding affinity to proteins and enzymes. The ester group may undergo hydrolysis, releasing active benzoic acid derivatives that can further engage in biological pathways.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological properties, including:

  • Antimicrobial Activity : Halogenated benzoates have been studied for their potential as antimicrobial agents. The presence of bromine and chlorine may enhance their efficacy against various pathogens.
  • Enzyme Inhibition : Structural analogs have shown promise in inhibiting specific enzymes, which could be relevant in therapeutic applications targeting metabolic pathways.

Case Studies

  • Antimicrobial Assays : A study investigating the antimicrobial properties of halogenated benzoates demonstrated that compounds with bromine substituents exhibited higher activity against Gram-positive bacteria compared to their non-halogenated counterparts. This compound was included in these assays, showing promising results against Staphylococcus aureus.
  • Enzyme Inhibition : Another research project focused on enzyme inhibitors derived from benzoic acid derivatives found that this compound could inhibit certain key enzymes involved in metabolic disorders. This suggests potential applications in drug development for conditions such as diabetes.

Comparison with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Key Features Biological Activity
Methyl 4-amino-3-chloro-5-methylbenzoateContains an amino group; potential for hydrogen bondingPotential enzyme inhibitor
Methyl 4-bromo-3-chlorobenzoateSimilar halogenation; different substitution patternAntimicrobial properties
Methyl 4-bromo-5-methylbenzoateLacks chlorine; focuses on bromine effectsVaries based on bromination

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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